![molecular formula C6H2Cl4 B074063 1,2,4,5-Tetrachlorobenzene-d2 CAS No. 1198-57-8](/img/structure/B74063.png)
1,2,4,5-Tetrachlorobenzene-d2
Overview
Description
“1,2,4,5-Tetrachlorobenzene-d2” is an isomer of tetrachlorobenzene, which is a colorless crystalline compound . It has the molecular formula C6D2Cl4 . It was once used as intermediates in the production of pesticides, specifically trichlorophenols . This method has been discontinued because it also produced 2,3,7,8-tetrachlorodibenzo-p-dioxin .
Synthesis Analysis
1,2,4,5-Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes . A patent titled “Process for 1,2,4,5-tetrachlorobenzene” has been filed, which might provide more details on the synthesis process .
Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrachlorobenzene-d2 can be represented as C1=C(C(=CC(=C1Cl)Cl)Cl)Cl
. More details about its structure can be found in the NIST Chemistry WebBook .
Scientific Research Applications
Thermodynamic Studies
1,2,4,5-Tetrachlorobenzene-d2 is used in thermodynamic studies to understand the energy changes associated with chemical reactions. Its stable isotopic labeling allows for precise tracking in experimental setups, providing valuable data on enthalpy and entropy changes .
Raman Spectroscopy
This compound is utilized in Raman spectroscopy to investigate molecular vibrations and chemical bonding. The deuterated version, in particular, offers clearer insights into the vibrational modes due to the isotopic shift, which helps in the assignment of normal vibrations .
Eutectic Crystallization Studies
Researchers employ 1,2,4,5-Tetrachlorobenzene-d2 in the study of eutectic crystallization in pseudo binary systems. It acts as a high-melting diluent, which is crucial for understanding the crystallization behavior of polyethylene and similar polymers .
Safety and Hazards
1,2,4,5-Tetrachlorobenzene-d2 is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Exposure to 1,2,4,5-Tetrachlorobenzene can irritate or bother your eyes and skin and can affect your ability to breathe .
Mechanism of Action
Target of Action
1,2,4,5-Tetrachlorobenzene-d2 is a chlorinated organic compound
Mode of Action
It’s known that chlorinated organic compounds can undergo reductive dechlorination, a process where chlorine atoms are replaced by hydrogen . This process can lead to the formation of less chlorinated and potentially less toxic compounds .
Biochemical Pathways
It has been observed that chlorinated organic compounds can be dechlorinated by nanoscale zero-valent iron . This suggests that 1,2,4,5-Tetrachlorobenzene-d2 might be involved in redox reactions and could potentially affect pathways related to oxidative stress.
Pharmacokinetics
Given its chemical structure, it is likely to have low solubility in water , which could impact its bioavailability and distribution in the body.
Result of Action
Chlorinated organic compounds are generally known to be toxic and can cause various health effects, including skin and eye irritation, respiratory issues, and potential harm to aquatic life .
Action Environment
The action of 1,2,4,5-Tetrachlorobenzene-d2 can be influenced by various environmental factors. For instance, the pH and temperature can affect the dechlorination process . Moreover, the compound’s stability and efficacy can be affected by its physical state, which can change with temperature .
properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-dideuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKHLUZVFWLAG-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrachlorobenzene-d2 | |
CAS RN |
1198-57-8 | |
Record name | 1,2,4,5-Tetrachlorobenzene-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is deuterium substitution important in vibrational spectroscopy?
A1: Deuterium (D), a heavier isotope of hydrogen, causes a significant shift in vibrational frequencies when substituted into a molecule. This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium has double the mass of hydrogen, C-D bonds vibrate at lower frequencies compared to C-H bonds. This isotopic shift helps in assigning vibrational modes and understanding the contributions of specific atoms in a molecule's vibrational spectrum.
Q2: What spectroscopic techniques were used to study 1,2,4,5-Tetrachlorobenzene and its deuterated analogue?
A2: Researchers employed both Raman and infrared (IR) spectroscopy to characterize 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene-d2. The Raman spectra were obtained in the dissolved state using methanol and carbon tetrachloride as solvents [, ]. Depolarization ratios of Raman lines were also measured. Infrared absorption spectra were recorded in both gaseous and solid states using different spectrometers and experimental setups depending on the wavenumber region of interest [].
Q3: How did the spectroscopic data help in assigning the normal vibrations of these molecules?
A3: By comparing the spectra of 1,2,4,5-tetrachlorobenzene and its deuterated form, researchers could identify specific vibrational modes affected by the isotopic substitution. The observed shifts in frequencies upon deuteration helped confirm the assignments of various vibrational modes, particularly for the Ag species, where good agreement was observed between the theoretical and experimental product rule calculations [, ]. This detailed vibrational analysis provided insights into the molecular structure and symmetry of these chlorinated benzene derivatives.
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